molecular formula C23H32N6O2 B2715169 8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 895824-83-6

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2715169
CAS No.: 895824-83-6
M. Wt: 424.549
InChI Key: MKLDXAZUQLYOQL-UHFFFAOYSA-N
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Description

“8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include a purine base, which undergoes alkylation, acylation, and other functional group transformations to introduce the desired substituents.

    Alkylation: The purine base can be alkylated using alkyl halides in the presence of a strong base.

    Acylation: Introduction of the acyl group can be achieved using acyl chlorides or anhydrides.

    Piperazine Derivatization: The piperazine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might target specific functional groups, such as nitro groups, if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, purine derivatives are often explored for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.

Medicine

In medicine, compounds like this are studied for their potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action for “8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

“8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which might confer distinct biological activities or chemical properties compared to other purine derivatives.

Properties

IUPAC Name

3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-17(2)9-11-27-13-15-28(16-14-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)12-10-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLDXAZUQLYOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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